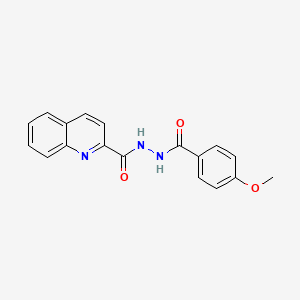

N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide

Description

Properties

CAS No. |

782469-25-4 |

|---|---|

Molecular Formula |

C18H15N3O3 |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide |

InChI |

InChI=1S/C18H15N3O3/c1-24-14-9-6-13(7-10-14)17(22)20-21-18(23)16-11-8-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,20,22)(H,21,23) |

InChI Key |

DPEVPOFLXITBAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NC3=CC=CC=C3C=C2 |

solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Preparation of Quinoline-2-carbohydrazide Intermediate

The quinoline-2-carbohydrazide is typically prepared by reacting ethyl quinoline-2-carboxylate with hydrazine hydrate. This reaction proceeds under reflux or at room temperature with stirring, often in solvents such as ethanol or dimethylformamide (DMF).

| Reagents & Conditions | Details |

|---|---|

| Starting material | Ethyl quinoline-2-carboxylate |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol or DMF |

| Temperature | Reflux or room temperature |

| Reaction time | 7 to 24 hours |

| Work-up | Pour into ice-water, filter precipitate, recrystallize from ethanol |

| Yield | Approximately 70-80% |

| Characterization | Melting point, IR (C=O, NH), LC-MS |

This step converts the ester group to the hydrazide (-CONHNH2), which is critical for subsequent acylation.

Acylation with 4-Methoxybenzoyl Chloride

The key step to obtain N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide involves the reaction of quinoline-2-carbohydrazide with 4-methoxybenzoyl chloride.

| Reagents & Conditions | Details |

|---|---|

| Quinoline-2-carbohydrazide | 1 equivalent |

| 4-Methoxybenzoyl chloride | 1 equivalent |

| Base | Sodium carbonate (Na2CO3) or similar base |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature |

| Reaction time | 16-24 hours |

| Work-up | Pour reaction mixture into crushed ice, filter precipitate, wash with water, recrystallize from ethanol |

| Yield | Moderate to high (not explicitly stated) |

| Characterization | IR (C=O, NH), NMR, LC-MS, melting point |

The base neutralizes the hydrochloric acid generated during acylation, facilitating formation of the hydrazone bond (-CONH-NH-CO-Ar). This method is consistent with standard acylation procedures for hydrazides.

Summary Table of Preparation Steps

| Step | Reaction | Conditions | Yield (%) | Key Characterization Features |

|---|---|---|---|---|

| 1 | Ethyl quinoline-2-carboxylate + hydrazine hydrate → quinoline-2-carbohydrazide | Reflux in ethanol or RT in DMF, 7-24 h | ~70-80 | IR: C=O (~1670 cm⁻¹), NH (~3300 cm⁻¹); LC-MS m/z ~215.8 [M-H]⁻ |

| 2 | Quinoline-2-carbohydrazide + 4-methoxybenzoyl chloride + Na2CO3 → this compound | RT in DMF, 16-24 h | Moderate to high | IR: C=O, aromatic C=C; NMR and LC-MS confirm structure |

Analytical and Characterization Data

- Infrared (IR) Spectroscopy: Characteristic absorption bands for hydrazide and hydrazone functionalities include carbonyl stretching (~1670 cm⁻¹) and NH stretching (~3300 cm⁻¹). Aromatic C=C stretches appear between 1400-1600 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the quinoline and 4-methoxybenzoyl moieties and the hydrazide linkage.

- Mass Spectrometry (LC-MS): Molecular ion peaks consistent with molecular weight of 321.3 g/mol for the target compound.

- Melting Point: Typically reported in literature for related compounds around 250°C or higher, confirming purity.

Representative Reaction Scheme

Ethyl quinoline-2-carboxylate + Hydrazine hydrate → Quinoline-2-carbohydrazide

Quinoline-2-carbohydrazide + 4-Methoxybenzoyl chloride + Na2CO3 → this compound

Additional Notes

- The reaction conditions (solvent, temperature, reaction time) can be optimized to improve yields and purity.

- Purification is commonly achieved by recrystallization from ethanol.

- The base used for acylation is crucial to neutralize HCl and drive the reaction forward.

- The synthetic approach is analogous to other quinoline carbohydrazide derivatives described in the literature, confirming the robustness of this method.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbohydrazide moiety into other functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.

Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Similarities and Core Modifications

Quinoline vs. Isoquinoline Derivatives

- N'-[(4-Chloro-2-oxochromen-3-yl)methylene]quinoline-6-carbohydrazide (): Replaces the 4-methoxybenzoyl group with a chloro-substituted chromene ring.

- N'-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide (): Incorporates a piperidinyl group on the quinoline core, which may improve membrane permeability due to increased lipophilicity .

Heterocycle Modifications

- N'-(4-Chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (): Substitutes the benzoyl group with a chlorobenzothiazole-thiophene hybrid.

- N'-(4-Methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide (): Replaces the quinoline core with a thienoquinoline system. The fused thiophene ring increases π-conjugation, which may shift absorption spectra and redox behavior .

Substituent Effects on Bioactivity and Solubility

- Methoxy vs. Nitro Groups : The 4-methoxy group in the target compound improves solubility compared to nitro-substituted analogs (e.g., ), which exhibit higher molecular weights and acidity .

- Halogen vs. Methoxy : Bromine in may enhance hydrophobic interactions in target binding but reduces aqueous solubility compared to the methoxy analog .

Physical and Spectroscopic Properties

- Molecular Weight : The target compound (C₁₈H₁₆N₃O₃) has a molecular weight of ~326 g/mol, lower than nitro-substituted analogs (e.g., 396 g/mol in ), favoring better bioavailability .

- Spectroscopic Data : IR and NMR spectra for similar compounds (e.g., ) confirm the presence of carbonyl (1650–1680 cm⁻¹) and NH stretches (3200–3300 cm⁻¹).

Biological Activity

N'-(4-Methoxybenzoyl)quinoline-2-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzoic acid and quinoline-2-carbohydrazide. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

2.1 Anticancer Properties

This compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, in studies evaluating its efficacy against HCT116 colon cancer cells, this compound demonstrated an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like Doxorubicin.

Table 1: Antiproliferative Activity of this compound

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to significant cell cycle arrest at the G1 phase, inhibiting cell proliferation effectively.

Figure 1: Flow Cytometry Analysis of Cell Cycle Distribution

Flow Cytometry Analysis

3. Case Studies and Research Findings

Recent studies have explored various derivatives of quinoline-based compounds, highlighting their biological activities:

- A study by Yang et al. (2024) demonstrated that similar quinoline derivatives exhibited enhanced anticancer activity through ROS generation and caspase activation, suggesting a common mechanism shared with this compound .

- Another research effort focused on the SAR of quinoline-hydrazone derivatives, establishing that modifications at specific positions can significantly influence biological activity . This underscores the importance of structural optimization in developing effective anticancer agents.

4. Toxicity Studies

Toxicity assessments conducted on normal human cell lines indicate that this compound exhibits lower cytotoxicity compared to its antiproliferative effects on cancer cells. For instance, at a concentration of 10 µM, it reduced cell viability in normal lung fibroblast cells by only 10%, suggesting a favorable therapeutic window .

5. Conclusion

This compound represents a promising candidate for further development as an anticancer agent due to its potent antiproliferative effects and relatively low toxicity towards normal cells. Ongoing research into its mechanism of action and optimization of its chemical structure may yield even more effective derivatives for clinical use.

Q & A

What are the standard synthetic routes for N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide, and how are reaction conditions optimized?

Level: Basic

Answer:

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting quinoline-2-carboxylate esters with hydrazine hydrate in ethanol under reflux (4–12 hours), followed by condensation with 4-methoxybenzoyl chloride. For example:

- Step 1: Hydrazinolysis of ethyl quinoline-2-carboxylate with hydrazine hydrate yields quinoline-2-carbohydrazide .

- Step 2: Condensation with 4-methoxybenzoyl chloride in dry DMF using Na₂CO₃ as a base produces the final product .

Key optimization parameters include solvent polarity (ethanol vs. DMF), catalyst selection (acetic acid for imine formation), and reaction time .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic

Answer:

- IR Spectroscopy: Confirms carbonyl (C=O, ~1705 cm⁻¹) and N-H stretches (~3300 cm⁻¹) from the hydrazide and methoxybenzoyl moieties .

- NMR (¹H/¹³C): Identifies aromatic proton environments (δ 7.2–8.5 ppm) and quaternary carbons (e.g., C=O at ~161 ppm) .

- Mass Spectrometry: Validates molecular weight (e.g., m/z 351.4 via ESI-MS) .

- X-ray Crystallography: Resolves stereochemical ambiguities using programs like SHELXL .

How can researchers resolve contradictions in biological activity data across studies?

Level: Advanced

Answer:

Discrepancies in antimicrobial or antituburcular activity (e.g., MIC values) may arise from:

- Purity: Recrystallization solvents (ethanol vs. methanol) impact impurity profiles .

- Assay Conditions: Variations in bacterial strain (e.g., M. tuberculosis H37Rv vs. clinical isolates) or incubation time .

- Structural Confirmation: Verify tautomeric forms (hydrazide vs. azo) via X-ray or NOESY NMR .

Cross-validate results using standardized protocols like CLSI guidelines .

What computational strategies are used to predict the anti-tubercular activity of this compound?

Level: Advanced

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with M. tuberculosis enoyl-ACP reductase (InhA). Key residues (e.g., Phe149) may stabilize the methoxybenzoyl group .

- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with activity using Gaussian-derived descriptors .

- ADMET Prediction: SwissADME predicts bioavailability (LogP ~2.5) and metabolic stability .

How does crystallographic data enhance the understanding of this compound’s reactivity?

Level: Advanced

Answer:

- Torsion Angles: SHELXL-refined structures reveal conformational flexibility in the hydrazide linker (C-N-N-C dihedral ~10–20°), influencing nucleophilic attack sites .

- Packing Analysis: Mercury software identifies π-π stacking between quinoline rings (3.8 Å spacing), which stabilizes intermediates during cyclization .

- Twinned Data: SHELXL’s TWIN command resolves pseudo-merohedral twinning in crystals grown from polar solvents .

What methodologies are employed to study structure-activity relationships (SAR) for derivatives?

Level: Advanced

Answer:

- Substituent Variation: Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Br) groups at quinoline-C6 or benzoyl-C4. Monitor activity shifts via MIC assays .

- Isosteric Replacement: Replace the methoxy group with trifluoromethyl (-CF₃) to assess hydrophobicity effects .

- Prodrug Design: Synthesize Schiff base derivatives (e.g., with isatin) to enhance membrane permeability .

How can reaction pathways for cyclization byproducts be controlled?

Level: Advanced

Answer:

Unintended triazole or thiadiazole formation during synthesis is mitigated by:

- pH Control: Acidic conditions (HCl/EtOH) favor thiadiazole cyclization, while alkaline media (NaOH) promote oxadiazole formation .

- Catalyst Screening: ZnCl₂ accelerates hydrazide-isatin cyclization, reducing reaction time from 14 to 6 hours .

- Temperature Gradients: Low-temperature (0–5°C) quenching prevents premature cyclization .

What are the best practices for reproducibility in solvent-free synthetic approaches?

Level: Basic

Answer:

- Grinding Method: Mechanochemical synthesis using a ball mill (30 Hz, 1 hour) avoids solvent-dependent side reactions .

- Microwave Assistance: 100 W irradiation reduces reaction time (4 hours → 30 minutes) for hydrazide formation .

- Neat Conditions: Use excess hydrazine hydrate (2 eq.) to drive ester-to-hydrazide conversion .

How do researchers validate the purity of intermediates and final products?

Level: Basic

Answer:

- HPLC: C18 column (MeCN:H₂O = 70:30) detects impurities <0.5% .

- TLC Monitoring: Ethyl acetate/hexane (3:7) tracks hydrazide intermediates (Rf ~0.4) .

- Melting Point Analysis: Sharp MPs (e.g., 260–264°C) confirm crystallinity .

What advanced techniques characterize non-covalent interactions in solid-state structures?

Level: Advanced

Answer:

- Hirshfeld Surface Analysis (CrystalExplorer): Quantifies hydrogen bond contributions (e.g., N-H···O=C, 25% of interactions) .

- DFT Calculations (Gaussian 16): Maps electrostatic potential surfaces to predict reactive sites .

- SC-XRD: Resolves disorder in methoxy groups using restraints (ISOR, SIMU) in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.